Metfendrazine

Description

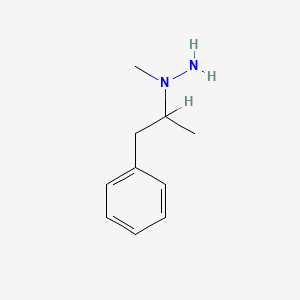

Structure

3D Structure

Propriétés

Numéro CAS |

3734-26-7 |

|---|---|

Formule moléculaire |

C10H16N2 |

Poids moléculaire |

164.25 g/mol |

Nom IUPAC |

1-methyl-1-(1-phenylpropan-2-yl)hydrazine |

InChI |

InChI=1S/C10H16N2/c1-9(12(2)11)8-10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 |

Clé InChI |

MCBDVQRENMFNSU-UHFFFAOYSA-N |

SMILES canonique |

CC(CC1=CC=CC=C1)N(C)N |

Apparence |

Solid powder |

Autres numéros CAS |

3734-26-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Metfendrazine; A17767; A 17767; A-17767; NSC 169501; methphendrazine; Methphendracine |

Origine du produit |

United States |

Foundational & Exploratory

Metfendrazine's Mechanism of Action on Monoamine Oxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metfendrazine (also known as methphendrazine) is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine (B178648) class of compounds. Investigated as a potential antidepressant, it never reached the market. This guide elucidates the mechanism of action of this compound on monoamine oxidase (MAO), providing a detailed overview for researchers and professionals in drug development. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents a comprehensive overview based on its classification and the established knowledge of similar hydrazine-type irreversible MAOIs. We will detail the general mechanism of action, provide a representative experimental protocol for assessing MAO inhibition, and illustrate the affected signaling pathways.

Introduction to this compound and Monoamine Oxidase

This compound, a derivative of hydrazine, acts by covalently bonding to and inactivating both isoforms of monoamine oxidase: MAO-A and MAO-B. These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the presynaptic neuron. By inhibiting these enzymes, this compound increases the synaptic availability of these neurotransmitters, which is the basis for its antidepressant effects.

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane.

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAOIs.

-

MAO-B primarily metabolizes phenylethylamine and dopamine.

Non-selective MAOIs like this compound inhibit both isoforms, leading to a broad increase in monoamine levels.

Quantitative Analysis of MAO Inhibition

| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-A Ki (µM) | MAO-B Ki (µM) | Reference |

| Phenelzine (B1198762) | Irreversible, Non-selective | Not specified | Not specified | ~110 | ~47 | [PMID: 21888733] |

| Isocarboxazid | Irreversible, Non-selective | Not specified | Not specified | Not specified | Not specified | [PMID: 17017845] |

| Nialamide | Irreversible, Non-selective | Not specified | Not specified | Not specified | Not specified | [PMID: 13753478] |

Note: The provided values for phenelzine represent reversible inhibition constants (Ki) before irreversible inactivation occurs. The overall potency of irreversible inhibitors is often characterized by the rate of inactivation (k_inact).

Mechanism of Irreversible Inhibition by Hydrazine MAOIs

The mechanism of irreversible inhibition by hydrazine derivatives like this compound involves the enzymatic oxidation of the hydrazine by the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO. This process generates a highly reactive intermediate that then forms a covalent bond with the FAD or a nearby amino acid residue in the enzyme's active site, leading to its permanent inactivation. The restoration of enzymatic activity requires the synthesis of new MAO molecules.

Experimental Protocol: In Vitro Assay for MAO Inhibition

The following is a representative experimental protocol for determining the inhibitory potential of a compound like this compound on MAO-A and MAO-B. This protocol is based on established methods for testing irreversible MAOIs.

4.1. Objective

To determine the concentration-dependent inhibition of MAO-A and MAO-B activity by a test compound and to calculate its IC50 value.

4.2. Materials

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate for MAO-A: Kynuramine (B1673886)

-

Substrate for MAO-B: Benzylamine (B48309)

-

Test compound (this compound)

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Spectrofluorometer or spectrophotometer

-

96-well microplates

4.3. Methods

4.3.1. Enzyme Activity Assay

-

Prepare serial dilutions of the test compound and positive controls in phosphate buffer.

-

In a 96-well plate, add the enzyme (MAO-A or MAO-B) to the buffer.

-

Add the test compound or positive control at various concentrations to the wells containing the enzyme.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for irreversible inhibition to occur.

-

Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Measure the rate of product formation over time using a spectrofluorometer or spectrophotometer. The product of kynuramine oxidation can be measured fluorometrically (excitation at 310 nm, emission at 400 nm). The product of benzylamine oxidation, benzaldehyde, can be measured spectrophotometrically at 250 nm.

-

Include control wells with no inhibitor to determine 100% enzyme activity.

4.3.2. Data Analysis

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

The primary effect of this compound's inhibition of MAO is the increase in the cytosolic concentrations of monoamine neurotransmitters in the presynaptic terminal. This leads to an increased packaging of these neurotransmitters into synaptic vesicles and subsequently enhanced release into the synaptic cleft upon neuronal firing.

Diagram: General MAO Inhibition Workflow

Caption: Workflow of this compound's action in the presynaptic neuron.

Diagram: Signaling Cascade of Increased Neurotransmitter Availability

Caption: Signaling cascade following MAO inhibition by this compound.

Conclusion

This compound is a classic example of an irreversible, non-selective monoamine oxidase inhibitor from the hydrazine family. While specific quantitative inhibitory data remains elusive in modern literature, its mechanism of action is well-understood based on its chemical class. By irreversibly inactivating both MAO-A and MAO-B, this compound leads to a significant and sustained increase in the synaptic levels of key monoamine neurotransmitters. The provided experimental protocol offers a robust framework for evaluating the inhibitory activity of similar compounds. The diagrams illustrate the direct and downstream consequences of MAO inhibition, providing a clear visual guide for understanding the pharmacological effects of this compound and other non-selective MAOIs. Further research into historical archives may yet uncover the specific quantitative data for this particular compound.

In Vitro Inhibition of Monoamine Oxidase A and B by Hydrazine Derivatives: A Technical Overview

Disclaimer: This technical guide focuses on the in vitro inhibition of monoamine oxidase (MAO) enzymes by irreversible, non-selective hydrazine-based inhibitors. Due to the limited availability of specific quantitative data and experimental protocols for Metfendrazine in readily accessible scientific literature, this document utilizes data for phenelzine (B1198762) , a structurally related and well-characterized hydrazine (B178648) MAO inhibitor, as a representative example. The principles and methodologies described are broadly applicable to the study of this compound and similar compounds.

Introduction

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. Irreversible inhibitors of MAO, particularly those from the hydrazine class, have been investigated for their potential as antidepressant and neuroprotective agents. This compound, a derivative of the hydrazine family, is classified as an irreversible and non-selective MAO inhibitor, though it was never commercially marketed. This guide provides a technical overview of the in vitro assessment of MAO-A and MAO-B inhibition by such compounds, using phenelzine as a case study.

Quantitative Inhibition Data

The inhibitory potency of a compound against MAO-A and MAO-B is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the reported in vitro inhibition data for phenelzine against human MAO-A and MAO-B.

| Compound | Target Enzyme | IC50 | Ki | Reference |

| Phenelzine | MAO-A | - | 112 µM | [1] |

| Phenelzine | MAO-B | - | 47 µM | [1] |

Note: Specific IC50 values for phenelzine were not available in the provided search results. The Ki values indicate the concentration of the inhibitor required to produce half-maximum inhibition and are inversely proportional to the binding affinity.

Mechanism of Inhibition

Hydrazine-based MAO inhibitors act as mechanism-based inactivators, also known as "suicide substrates." The inhibition process involves the enzymatic conversion of the inhibitor into a reactive intermediate that then forms a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inactivation.

Experimental Protocols

The following section outlines a representative experimental protocol for determining the in vitro inhibition of MAO-A and MAO-B by a test compound like a hydrazine derivative. This protocol is based on commonly used fluorometric or spectrophotometric methods.

Materials and Reagents

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrates:

-

For MAO-A: Kynuramine (B1673886) or p-tyramine.

-

For MAO-B: Benzylamine (B48309) or p-tyramine.

-

-

Inhibitor: Test compound (e.g., phenelzine) dissolved in a suitable solvent (e.g., DMSO).

-

Reference Inhibitors:

-

MAO-A selective: Clorgyline (irreversible) or Moclobemide (reversible).

-

MAO-B selective: Selegiline (irreversible) or Pargyline (irreversible).

-

-

Detection Reagents (for fluorometric assay): Amplex® Red reagent, horseradish peroxidase (HRP).

-

Buffer: Sodium phosphate (B84403) buffer (e.g., 50-100 mM, pH 7.4).

-

Instrumentation: Spectrophotometer or fluorometer plate reader.

In Vitro MAO Inhibition Assay Workflow

Detailed Method

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of desired concentrations.

-

Assay Plate Setup: In a 96-well microplate, add the diluted test compound, a vehicle control (buffer with DMSO), and a positive control (a known MAO inhibitor).

-

Enzyme Addition and Pre-incubation: Add the MAO-A or MAO-B enzyme solution to each well. For irreversible inhibitors, a pre-incubation step (e.g., 15-30 minutes at 37°C) is crucial to allow for the time-dependent inactivation of the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the appropriate substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Detection:

-

Fluorometric Method: If using a coupled-enzyme assay with Amplex® Red, the H2O2 produced by MAO activity reacts with Amplex® Red in the presence of HRP to generate the fluorescent product, resorufin. Measure the fluorescence intensity.

-

Spectrophotometric Method: The oxidation of substrates like kynuramine (for MAO-A) to 4-hydroxyquinoline (B1666331) or benzylamine (for MAO-B) to benzaldehyde (B42025) can be monitored by measuring the change in absorbance at specific wavelengths (e.g., 316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde).[2]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation or through kinetic studies (e.g., Lineweaver-Burk plots).

Conclusion

The in vitro assessment of MAO-A and MAO-B inhibition is a critical step in the characterization of potential therapeutic agents. For irreversible inhibitors of the hydrazine class, such as phenelzine and this compound, it is essential to incorporate a pre-incubation step in the assay protocol to account for the time-dependent nature of the enzyme inactivation. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to evaluate the inhibitory potency and selectivity of such compounds. While specific data for this compound remains elusive in modern databases, the study of analogous compounds like phenelzine offers valuable insights into the biochemical properties of this class of MAO inhibitors.

References

Preclinical Neuroprotective Potential of Monoamine Oxidase Inhibitors: A Technical Guide

Disclaimer: As of late 2025, a comprehensive review of published preclinical literature reveals a significant lack of specific studies investigating the neuroprotective potential of Metfendrazine. This compound, also known as methphendrazine, is documented as an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) family that was investigated as an antidepressant but never commercially marketed.[1][2] Given the absence of direct data on this compound, this technical guide will focus on the broader class of monoamine oxidase inhibitors (MAOIs), to which this compound belongs. The preclinical data presented herein for other MAOIs may provide a relevant framework for assessing the potential neuroprotective mechanisms of related compounds like this compound.

Core Concept: Monoamine Oxidase Inhibition as a Neuroprotective Strategy

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters such as dopamine (B1211576) and serotonin. Their catalytic activity, however, also produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that contributes to oxidative stress.[3] Elevated oxidative stress is a key pathological feature in numerous neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.[4][5] By inhibiting MAO, these compounds reduce the production of neurotoxic ROS and prevent the breakdown of essential neurotransmitters, which together forms the basis of their neuroprotective potential.

Quantitative Data from Preclinical Studies of MAOIs

The following tables summarize quantitative data from representative preclinical studies on the neuroprotective effects of various MAOIs. These studies utilize in vitro and in vivo models to assess the efficacy of these compounds in mitigating neuronal damage.

Table 1: In Vitro Neuroprotection Data for MAOIs

| Compound | Model System | Insult | Concentration | Outcome Measure | Result | Reference |

| Phenelzine | Cultured Mouse Cortical Neurons | Acrolein-induced toxicity | Not Specified | Neuronal Viability | Attenuated reduction in viability | [3][6] |

| Phenelzine | Retinal Ganglion Cell Cultures | 3-AP and Acrolein toxicity | Not Specified | Neuronal Viability | Potent neuroprotection | [3][6] |

| Piperazine Derivatives | SH-SY5Y Neuronal Cells | Aβ-induced toxicity | Not Specified | Cell Viability | Significant reduction of toxicity | [7] |

| Piperazine-Oxadiazole Derivatives | SH-SY5Y Neuronal Cells | None (Cytotoxicity) | Not Specified | Cell Viability | No cytotoxicity observed | [7] |

Table 2: In Vivo Neuroprotection Data for MAOIs

| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |

| Phenelzine | Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | Improved functional outcomes | [3] |

| Hydralazine (Nrf2-ARE activator) | Mice | MPTP-induced Parkinson's Disease | 51.7 mg/kg/day (oral) | Ameliorated oxidative stress and loss of dopaminergic neurons | |

| Piperazine Hybrid Molecule | Mice | Preclinical Alzheimer's Disease Model | Not Specified | Reduced amyloid and Tau pathology; preserved memory |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the context of MAOI neuroprotection.

In Vitro Neurotoxicity and Neuroprotection Assay

Objective: To assess the ability of a test compound to protect cultured neurons from a specific toxic insult.

Protocol:

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in Dulbecco's Minimum Essential Medium (DMEM) supplemented with fetal bovine serum and antibiotics. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

-

Compound Pre-treatment: Differentiated cells are pre-incubated with various concentrations of the test MAOI (e.g., phenelzine) for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: A neurotoxic agent (e.g., MPP+, the active metabolite of MPTP, or amyloid-beta oligomers) is added to the culture medium to induce neuronal damage.

-

Assessment of Cell Viability: After a defined incubation period with the toxin (e.g., 24-48 hours), cell viability is quantified using assays such as:

-

MTT Assay: Measures mitochondrial dehydrogenase activity, reflecting metabolic state.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

-

Sulforhodamine B (SRB) Assay: Stains total cellular protein to determine cell density.

-

-

Data Analysis: The viability of cells treated with the MAOI and the toxin is compared to cells treated with the toxin alone to determine the percentage of neuroprotection.

Animal Model of Parkinson's Disease (MPTP Model)

Objective: To evaluate the in vivo neuroprotective efficacy of a test compound against dopamine neuron degeneration.

Protocol:

-

Animal Subjects: Adult male C57BL/6 mice are commonly used.

-

Compound Administration: The test compound (e.g., hydralazine) is administered to the animals via a specific route (e.g., oral gavage) for a predetermined duration before and during the neurotoxin challenge.

-

Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered intraperitoneally (i.p.) for several consecutive days to induce selective destruction of dopaminergic neurons in the substantia nigra.

-

Behavioral Assessment: Motor function is assessed using tests like the rotarod or open-field test to quantify motor deficits.

-

Neurochemical Analysis: Post-mortem, brain tissue (specifically the striatum and substantia nigra) is collected. High-performance liquid chromatography (HPLC) is used to measure levels of dopamine and its metabolites.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to allow for stereological counting of surviving neurons in the substantia nigra.

-

Data Analysis: Behavioral scores, neurotransmitter levels, and neuron counts from the compound-treated group are compared with the MPTP-only group to determine the extent of neuroprotection.

Visualization of Key Pathways and Workflows

Signaling Pathways in MAOI-Mediated Neuroprotection

The neuroprotective effects of MAOIs are multifaceted. A key mechanism involves the reduction of oxidative stress. The following diagram illustrates this proposed pathway.

Caption: Proposed mechanism of MAOI-mediated neuroprotection.

Experimental Workflow for In Vivo Neuroprotection Study

The logical flow of an in vivo experiment to test a potential neuroprotective agent is depicted below.

Caption: General workflow for a preclinical in vivo neuroprotection study.

Conclusion and Future Directions

While specific preclinical data on the neuroprotective potential of this compound is currently unavailable, the broader class of MAOIs demonstrates significant promise in preclinical models of neurodegenerative diseases. The primary mechanisms appear to be the reduction of oxidative stress and the enhancement of monoaminergic neurotransmission. Future research should aim to directly evaluate this compound in established in vitro and in vivo models of neurodegeneration to determine if it shares the neuroprotective properties of other MAOIs. Such studies would be essential to ascertain its potential as a therapeutic agent for neurological disorders.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches [frontiersin.org]

Metfendrazine (MO-482): A Retrospective Technical Analysis of an Early Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metfendrazine, also known as Methphendrazine and designated by the developmental code MO-482, is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine (B178648) class of compounds. Structurally, it is a derivative of phenelzine (B1198762) and amphetamine.[1] Investigated in the early 1960s as a potential antidepressant, this compound was ultimately never marketed. This document provides a comprehensive overview of the available scientific and technical information regarding this compound, focusing on its discovery, developmental history, and pharmacological profile. Due to the limited availability of primary research from the era of its development, this guide synthesizes established knowledge of related MAOIs to contextualize the likely experimental approaches and mechanisms of action of this compound.

Introduction and Developmental History

This compound emerged during the first wave of antidepressant drug discovery, a period that saw the advent of monoamine oxidase inhibitors as a major therapeutic class. Its investigation is documented in the early 1960s, with key initial studies published by Miquel and Mijan in 1962 and Kothari et al. in 1960.[1] These early explorations positioned this compound as a novel inhibitor of monoamine oxidase.

The developmental trajectory of this compound appears to have been short-lived. While it was the subject of preclinical and likely early clinical investigation, the reasons for the cessation of its development are not well-documented in publicly accessible literature. As with many early pharmaceutical candidates, this could have been due to a variety of factors including insufficient efficacy, an unfavorable safety profile, or the emergence of competing compounds with superior therapeutic indices.

Chemical Properties and Synthesis

This compound is chemically identified as 1-methyl-1-(1-methyl-2-phenylethyl)hydrazine. Its structure integrates a hydrazine moiety with a phenethylamine (B48288) backbone, characteristic of many early MAOIs.

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, the synthesis of structurally related hydrazine derivatives typically involves the reaction of a corresponding ketone or aldehyde with hydrazine or a substituted hydrazine, followed by reduction or other functional group manipulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-methyl-1-(1-methyl-2-phenylethyl)hydrazine | Wikipedia |

| Molecular Formula | C₁₀H₁₆N₂ | Wikipedia |

| Molecular Weight | 164.25 g/mol | Wikipedia |

| CAS Number | 3734-26-7 | Wikipedia |

Mechanism of Action: Monoamine Oxidase Inhibition

This compound is classified as an irreversible and non-selective monoamine oxidase inhibitor.[1] This mechanism of action is central to its antidepressant effects.

Signaling Pathway of MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) in the presynaptic neuron. By irreversibly inhibiting these enzymes, this compound would lead to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Pharmacological and Toxicological Profile

Detailed pharmacokinetic and toxicological data for this compound are not available. However, based on its chemical class (hydrazine derivative) and mechanism of action (irreversible MAOI), a number of properties and potential liabilities can be inferred.

Pharmacokinetics

The pharmacokinetics of early, irreversible MAOIs are often characterized by a disconnect between plasma half-life and duration of pharmacodynamic effect. While the drug may be cleared from the plasma relatively quickly, the irreversible inhibition of MAO means that the enzymatic activity only recovers as new enzyme is synthesized, a process that can take days to weeks.

Toxicology and Adverse Effects

A significant safety concern for non-selective, irreversible MAOIs is the risk of hypertensive crisis when interacting with tyramine-containing foods (the "cheese effect"). Inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine, a potent sympathomimetic amine, leading to a surge in blood pressure. Other potential adverse effects common to this class of drugs include orthostatic hypotension, dizziness, headache, and insomnia.

Preclinical and Clinical Investigations

While it is known that this compound was investigated as an antidepressant, specific details of these studies are scarce in modern databases.

Preclinical Efficacy Models

The antidepressant potential of novel compounds during the era of this compound's development was often assessed using animal models that are still in use today, such as the forced swim test. In this model, a reduction in the duration of immobility is indicative of antidepressant-like activity.

Clinical Studies

Experimental Protocols

Due to the inability to access the full-text original research articles, detailed experimental protocols for the studies conducted on this compound cannot be provided. However, this section outlines generalized protocols for key assays that would have been relevant to its development.

In Vitro Monoamine Oxidase Inhibition Assay (Generalized)

Objective: To determine the inhibitory potency of this compound on MAO-A and MAO-B activity.

Materials:

-

Source of MAO-A and MAO-B (e.g., rat liver or brain mitochondria, or recombinant human enzymes)

-

Substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)

-

This compound at various concentrations

-

Phosphate buffer

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare dilutions of this compound in a suitable buffer.

-

Pre-incubate the enzyme source with either this compound or vehicle control for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, corresponding to the formation of the product.

-

Calculate the reaction rates for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Forced Swim Test (Generalized Protocol for Rodents)

Objective: To assess the antidepressant-like effects of this compound in an animal model of behavioral despair.

Materials:

-

Male mice or rats

-

This compound

-

Vehicle control

-

Glass cylinders (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.

-

Video recording equipment and analysis software

Procedure:

-

Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes).

-

Gently place each animal individually into a cylinder of water.

-

Record the session for a standard duration (e.g., 6 minutes).

-

The last 4 minutes of the session are typically analyzed.

-

Score the duration of immobility, defined as the time the animal makes only the movements necessary to keep its head above water.

-

Compare the mean immobility time between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

This compound (MO-482) represents an early effort in the development of monoamine oxidase inhibitors for the treatment of depression. As an irreversible, non-selective MAOI of the hydrazine class, its pharmacological profile is likely similar to other compounds of this era, such as phenelzine and iproniazid. The limited availability of primary research data from its period of investigation prevents a more detailed quantitative analysis of its efficacy, pharmacokinetics, and safety. The discontinuation of its development likely reflects the inherent challenges of this class of drugs, including the risk of significant food and drug interactions, which ultimately led to the development of more selective and reversible MAOIs and other classes of antidepressants with improved safety profiles. This technical guide provides a consolidated overview based on the available information and established principles of pharmacology.

References

Pharmacological Profile of Metfendrazine: A Technical Guide on a Classic Hydrazine MAOI

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Monoamine oxidase inhibitors (MAOIs) were among the first effective treatments for major depressive disorder.[4] The hydrazine (B178648) class of MAOIs, which includes compounds like phenelzine (B1198762) and iproniazid, are characterized by their irreversible inhibition of both MAO-A and MAO-B isoforms.[3][5] Metfendrazine, chemically 1-methyl-1-(1-methyl-2-phenylethyl)hydrazine, is a structural analogue of phenelzine and pheniprazine.[1] Its mechanism of action, like other hydrazine MAOIs, involves the covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzyme, leading to a long-lasting inhibition of its activity.[6] This inhibition results in elevated synaptic concentrations of key monoamine neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576)—which is believed to be the primary basis for their antidepressant effects.[5]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-methyl-1-(1-methyl-2-phenylethyl)hydrazine | [1] |

| Other Names | Methphendrazine, HM-11, MO-482, N-Aminomethamphetamine, Methamphetamine hydrazide | [1] |

| CAS Number | 3734-26-7 | [1] |

| Molecular Formula | C₁₀H₁₆N₂ | [1] |

| Molar Mass | 164.252 g/mol | [1] |

| Chemical Class | Hydrazine | [1][3] |

Pharmacological Profile

While specific quantitative data for this compound is not available in the public domain, the following table presents representative data for other non-selective, irreversible hydrazine MAOIs to illustrate the expected potency and lack of selectivity.

Table 1: Comparative In Vitro MAO Inhibition Data for Non-Selective Hydrazine MAOIs (Note: Data below is for phenelzine, a close structural and functional analogue of this compound, and is intended to be illustrative.)

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Ratio (MAO-B/MAO-A) | Reference |

| Phenelzine | ~112 (Kᵢ) | ~47 (Kᵢ) | ~0.42 | [7] |

IC₅₀/Kᵢ values represent the concentration of the inhibitor required to achieve 50% inhibition/the inhibition constant. A lower value indicates higher potency. The selectivity ratio indicates the preference for one isoform over the other.

Mechanism of Action

This compound, as a hydrazine MAOI, acts as an irreversible inhibitor of monoamine oxidase. The proposed mechanism involves the enzymatic oxidation of the hydrazine moiety by MAO, leading to the formation of a reactive intermediate. This intermediate then forms a covalent bond with the N5 atom of the FAD cofactor of the enzyme, rendering it permanently inactive. To restore MAO activity, new enzyme synthesis is required. This irreversible action contributes to the long duration of the pharmacological effects of this class of drugs.[6]

Signaling Pathway

The inhibition of MAO-A and MAO-B by this compound leads to a decrease in the degradation of monoamine neurotransmitters within the presynaptic neuron and in the synaptic cleft. This results in an increased concentration of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) available to bind to their respective postsynaptic receptors, thereby enhancing monoaminergic neurotransmission.

Caption: Mechanism of action of this compound as a MAO inhibitor.

Pharmacokinetics

Detailed pharmacokinetic data for this compound are not available. However, based on its chemical structure and the properties of other hydrazine MAOIs, a general pharmacokinetic profile can be inferred.

Table 2: Inferred Pharmacokinetic Profile of this compound

| Parameter | Expected Characteristic | Rationale |

| Absorption | Likely well-absorbed orally. | Common for small molecule amine-based drugs. |

| Distribution | Expected to be widely distributed, including crossing the blood-brain barrier. | Necessary for its central nervous system effects. |

| Metabolism | Likely undergoes extensive hepatic metabolism. Potential pathways include oxidation and acetylation.[8] | Hydrazine derivatives are known to be metabolized by various hepatic enzymes.[9] |

| Elimination | Metabolites are likely excreted renally. | A common route of elimination for drug metabolites. |

| Half-life | The plasma half-life may be relatively short, but the pharmacological effect is long-lasting. | Due to the irreversible nature of MAO inhibition, the duration of action is dependent on the rate of new enzyme synthesis, not the drug's half-life.[6] |

Experimental Protocols

The following sections describe generalized experimental protocols that would be used to determine the pharmacological profile of a hydrazine MAOI like this compound.

In Vitro MAO Inhibition Assay

A common method to determine the inhibitory potency (IC₅₀) of a compound against MAO-A and MAO-B is a fluorometric assay.

Caption: Workflow for an in vitro fluorometric MAO inhibition assay.

Methodology:

-

Enzyme Source: Human recombinant MAO-A and MAO-B enzymes.

-

Substrate: A non-selective substrate such as p-tyramine or specific substrates like kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B.[10]

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Principle: The oxidative deamination of the substrate by MAO produces hydrogen peroxide (H₂O₂). In a coupled reaction, horseradish peroxidase (HRP) uses H₂O₂ to oxidize a non-fluorescent probe (e.g., Amplex Red) to a highly fluorescent product (resorufin).

-

Procedure: The enzyme is pre-incubated with varying concentrations of this compound for a set period (e.g., 15-30 minutes) to allow for irreversible binding. The substrate is then added to initiate the reaction.

-

Detection: The fluorescence is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Synthesis of this compound

A detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be inferred from its structure and general methods for synthesizing substituted hydrazines. A likely approach would involve the reductive amination of phenylacetone (B166967) with methylhydrazine.

Caption: Plausible synthetic route for this compound.

Safety and Toxicology

Specific toxicological data for this compound is scarce. However, as a hydrazine derivative, there is a potential for hepatotoxicity, a known risk associated with this class of MAOIs.[3] Furthermore, as a non-selective MAOI, this compound would be expected to have a high risk of drug-drug and drug-food interactions. Co-administration with serotonergic agents could lead to serotonin syndrome, and consumption of tyramine-rich foods could precipitate a hypertensive crisis.[4][11]

Conclusion

This compound is a classic example of a non-selective, irreversible hydrazine MAOI developed during the early era of psychopharmacology. While it never reached the market, its pharmacological profile can be confidently inferred from its chemical structure and the well-established properties of its class. It is expected to be a potent, irreversible inhibitor of both MAO-A and MAO-B, leading to increased synaptic levels of monoamine neurotransmitters. The lack of specific quantitative data for this compound highlights the challenges in documenting the full pharmacological properties of historical, unmarketed compounds. This guide provides a framework for understanding the likely characteristics of this compound, based on the foundational principles of MAOI pharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1-Methyl-1-(1-methyl-2-phenylethyl)hydrazine | C10H16N2 | CID 19516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Metfendrazine and its Analogs: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Monoamine Oxidase Inhibition by Hydrazine (B178648) Derivatives

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Metfendrazine and its analogs as inhibitors of monoamine oxidase (MAO). Due to the limited availability of direct SAR studies on this compound, this guide draws upon the extensive research conducted on its close structural relatives, phenelzine (B1198762) and pheniprazine (B1196415), to elucidate the key molecular features governing the potency and selectivity of this class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel MAO inhibitors.

Introduction to this compound and Monoamine Oxidase Inhibition

This compound, also known as methphendrazine, is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine family of compounds.[1] Structurally, it is the N-methyl analog of pheniprazine and is also closely related to phenelzine. MAOIs are a class of drugs that increase the levels of monoamine neurotransmitters (e.g., serotonin, norepinephrine, and dopamine) in the brain by inhibiting their degradation by the MAO enzymes, MAO-A and MAO-B. This mechanism of action underlies their therapeutic effects in the treatment of depression and other neurological disorders.

The irreversible inhibition of MAO by hydrazine derivatives like this compound involves a mechanism-based inactivation, or "suicide" inhibition. The enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. This process converts the hydrazine moiety into a highly reactive intermediate that then forms a stable, covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, rendering the enzyme permanently inactive. The regeneration of enzyme activity requires the synthesis of new enzyme molecules.

Core Structure-Activity Relationships of Hydrazine-Based MAO Inhibitors

The inhibitory potency and selectivity of this compound analogs and related hydrazine derivatives are dictated by several key structural features. The following sections detail the impact of modifications to the phenethylamine (B48288) scaffold on MAO inhibition.

The Hydrazine Moiety

The hydrazine (-NH-NH2) or substituted hydrazine moiety is the pharmacophore responsible for the irreversible inhibition of MAO. The lone pair of electrons on the terminal nitrogen atom is crucial for the initial interaction with the FAD cofactor and subsequent oxidation to a reactive diazene (B1210634) intermediate.

The Alkyl Chain

The length and substitution of the alkyl chain connecting the phenyl ring to the hydrazine group significantly influence both potency and selectivity.

-

Chain Length: A two-carbon ethyl chain, as seen in phenelzine, is generally optimal for potent MAO inhibition.

-

α-Methylation: The introduction of a methyl group on the α-carbon of the ethyl chain, as in pheniprazine, can affect potency and selectivity. This compound is the N-methyl derivative of pheniprazine.

N-Alkylation of the Hydrazine

N-alkylation of the hydrazine moiety, as seen in this compound (N-methylpheniprazine), is a critical modification. While specific quantitative data for a series of N-alkylated pheniprazine analogs is scarce in the literature, it is a key structural feature that differentiates this compound from its parent compounds. This modification can influence the compound's lipophilicity, metabolic stability, and interaction with the active site of MAO.

Aromatic Ring Substitution

Substitution on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and inhibitory activity. For instance, the introduction of a p-chloro substituent on phenelzine has been shown to produce a compound with similar MAO inhibitory effects as the parent compound in preliminary studies.

Quantitative Analysis of MAO Inhibition

The following tables summarize the available quantitative data for the inhibition of MAO-A and MAO-B by this compound's parent compounds, phenelzine and pheniprazine, and other relevant hydrazine derivatives. This data provides a basis for understanding the potency and selectivity profiles of this class of inhibitors.

Table 1: MAO Inhibitory Activity of Phenelzine and Related Compounds

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity (MAO-B/MAO-A) |

| Phenelzine | MAO-A | - | 112 | 0.42 |

| Phenelzine | MAO-B | - | 47 | |

| p-chloro-phenelzine | MAO-A & B | Similar to Phenelzine | - | - |

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: MAO Inhibitory Activity of Various Hydrazine and Hydrazone Derivatives

| Compound | Target | IC50 (µM) | Ki (µM) |

| 4-tosyl benzoic acid carbohydrazide | MAO-A | Potent | - |

| Hydrazone derivative 2a | hMAO-A | 0.342 | - |

| Hydrazone derivative 2b | hMAO-A | 0.028 | - |

| Acyl hydrazine ACH10 | MAO-B | 0.14 | 0.097 |

| Acyl hydrazine ACH14 | MAO-B | 0.15 | 0.10 |

Note: This table presents a selection of data to illustrate the range of potencies observed in hydrazine-based MAOIs.

Experimental Protocols for MAO Inhibition Assays

The determination of the inhibitory potency (IC50) and inhibition constant (Ki) of this compound and its analogs is typically performed using in vitro enzyme inhibition assays. A widely used method is the fluorometric assay, which measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.

General Principle

The assay relies on a coupled enzyme reaction. MAO oxidizes a substrate (e.g., kynuramine (B1673886) or p-tyramine), producing an aldehyde, ammonia, and H2O2. The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity. The presence of an MAO inhibitor will reduce the rate of fluorescence generation.

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine, p-tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Test compounds (this compound analogs) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

-

96-well black microplates

-

Fluorescence plate reader

Assay Procedure

-

Compound Preparation: Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Create serial dilutions to obtain a range of concentrations for testing.

-

Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, HRP, and the fluorescent probe.

-

Enzyme and Inhibitor Pre-incubation (for irreversible inhibitors): In the wells of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for the irreversible binding of the inhibitor to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for resorufin).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to a vehicle control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

For determining the Ki value, experiments are performed at multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models.

-

Visualizing Key Pathways and Processes

Signaling Pathway of MAO Inhibition

The following diagram illustrates the mechanism of action of MAO inhibitors, leading to an increase in synaptic neurotransmitter levels.

Caption: Mechanism of action of this compound and its analogs.

Experimental Workflow for MAO Inhibition Assay

The following diagram outlines the key steps in determining the in vitro inhibitory activity of a test compound against MAO.

Caption: General workflow for an in vitro fluorometric MAO inhibition assay.

Key Structural Features for MAO Inhibition

This diagram summarizes the critical molecular components of a phenylethylhydrazine-type MAO inhibitor and their influence on activity.

Caption: Key structural determinants of MAO inhibitory activity.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs, inferred from studies of related hydrazine-based MAOIs, highlights the critical roles of the hydrazine pharmacophore, the nature of the alkyl linker, and substitutions on both the aromatic ring and the hydrazine nitrogen. While this compound itself was never marketed, the principles governing its interaction with MAO enzymes remain highly relevant for the design of novel, potent, and potentially more selective MAO inhibitors.

Future research in this area should focus on the synthesis and systematic evaluation of a broader range of N-alkylated pheniprazine analogs to provide a more detailed and quantitative understanding of the SAR. Such studies, employing the robust in vitro assays detailed in this guide, will be instrumental in the development of the next generation of MAO inhibitors with improved therapeutic profiles for the treatment of depression and neurodegenerative diseases.

References

Metfendrazine's Effects on Dopamine and Serotonin: A Technical Whitepaper

Version: 1.0

Disclaimer

Metfendrazine is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) family that was investigated as an antidepressant but was never commercially marketed.[1] Consequently, publicly available, peer-reviewed quantitative data on its specific effects on dopamine (B1211576) and serotonin (B10506) levels, as well as its precise binding affinities for monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), are scarce. This technical guide provides a comprehensive overview based on the known pharmacology of non-selective MAOIs and includes extrapolated quantitative data from studies on structurally and functionally similar compounds, such as phenelzine (B1198762) and iproniazid. This information is intended for research, scientific, and drug development professionals and should be interpreted with the understanding that direct experimental data on this compound is limited.

Introduction

This compound, also known as methphendrazine, is a derivative of hydrazine and shares structural similarities with other hydrazine MAOIs like phenelzine and iproniazid.[1][2][3] As a non-selective and irreversible inhibitor of monoamine oxidase, its primary mechanism of action is the inhibition of both MAO-A and MAO-B enzymes.[1][2][4] These enzymes are responsible for the degradation of monoamine neurotransmitters, including dopamine and serotonin.[5] By inhibiting their degradation, this compound is presumed to increase the synaptic concentrations of these neurotransmitters, leading to its potential antidepressant effects.[6] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine (in some species) and phenylethylamine.[4] Non-selective inhibition of both isoforms leads to a broad increase in monoamine levels.

Quantitative Data on Monoamine Oxidase Inhibition and Neurotransmitter Levels

Due to the lack of specific data for this compound, this section presents quantitative data for related non-selective, irreversible MAOIs. These values provide an estimate of the expected potency and effects of this compound.

Monoamine Oxidase Inhibition

The following table summarizes the inhibitory constants (IC₅₀ or Kᵢ) for several non-selective MAOIs against MAO-A and MAO-B. Lower values indicate greater inhibitory potency.

| Compound | MAO-A IC₅₀/Kᵢ (µM) | MAO-B IC₅₀/Kᵢ (µM) | Reference(s) |

| Iproniazid | 37 | 42.5 | [7] |

| Phenelzine | 0.047 (Kᵢ) | 0.015 (Kᵢ) | [8] |

| Tranylcypromine | 2.3 | 0.95 | [9][10] |

Note: The data for Iproniazid and Tranylcypromine are IC₅₀ values, while the data for Phenelzine are Kᵢ values. These values are not directly comparable but both indicate high inhibitory potency.

Effects on Dopamine and Serotonin Levels

The following data, extrapolated from a study on the non-selective MAOI phenelzine, illustrates the expected impact of this compound on brain monoamine concentrations. The study measured neurotransmitter levels in the whole brain of rats at various time points following a single intraperitoneal injection of phenelzine (15 mg/kg).

| Time Post-Administration | % Change in Dopamine Levels (from baseline) | % Change in Serotonin (5-HT) Levels (from baseline) | Reference(s) |

| 6 hours | ~ +150% | ~ +180% | [11] |

| 24 hours | ~ +200% | ~ +250% | [11] |

| 48 hours | ~ +180% | ~ +220% | [11] |

| 96 hours (4 days) | ~ +150% | ~ +180% | [11] |

| 168 hours (7 days) | ~ +120% | ~ +150% | [11] |

| 336 hours (14 days) | Levels returned to near baseline | Levels returned to near baseline | [11] |

Note: These values are approximations derived from graphical data presented in the cited study and represent whole-brain measurements. Regional differences in the magnitude and time course of these changes are expected.

Experimental Protocols

This section details the standard methodologies used to obtain the types of quantitative data presented above.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the IC₅₀ values of a test compound against MAO-A and MAO-B.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate: Kynuramine (B1673886) (for MAO-A) or benzylamine (B48309) (for MAO-B)

-

Test compound (this compound) at various concentrations

-

Control inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

-

Phosphate (B84403) buffer (pH 7.4)

-

Spectrofluorometer or spectrophotometer

Procedure:

-

Enzyme Preparation: Recombinant MAO-A and MAO-B are diluted in phosphate buffer to a working concentration.

-

Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound or the control inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Measurement: The rate of product formation is measured over time using a spectrofluorometer or spectrophotometer. The product of kynuramine oxidation (4-hydroxyquinoline) is fluorescent, while the oxidation of benzylamine can be coupled to a colorimetric assay.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis for Measurement of Extracellular Dopamine and Serotonin

This protocol outlines the in vivo microdialysis technique to measure changes in extracellular neurotransmitter levels in the brain of a living animal following drug administration.

Objective: To determine the effect of this compound administration on the extracellular concentrations of dopamine and serotonin in specific brain regions (e.g., striatum, prefrontal cortex, hippocampus).

Materials:

-

Laboratory animals (e.g., rats, mice)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

-

This compound solution for administration (e.g., intraperitoneal injection)

Procedure:

-

Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region of the animal. The animal is allowed to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline extracellular levels of dopamine and serotonin.

-

Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Dialysate samples continue to be collected at the same intervals for several hours to monitor changes in neurotransmitter levels.

-

Sample Analysis: The collected dialysate samples are analyzed using HPLC-ECD to separate and quantify the concentrations of dopamine, serotonin, and their metabolites.

-

Data Analysis: The post-drug neurotransmitter concentrations are expressed as a percentage of the pre-drug baseline levels to determine the magnitude and time course of the drug's effect.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 4. psychscenehub.com [psychscenehub.com]

- 5. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 6. What is the mechanism of Iproniazid Phosphate? [synapse.patsnap.com]

- 7. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Time-dependent changes in brain monoamine oxidase activity and in brain levels of monoamines and amino acids following acute administration of the antidepressant/antipanic drug phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]

Metfendrazine: A Technical Whitepaper on Potential Therapeutic Targets Beyond Depression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metfendrazine (also known as methphendrazine, developmental code MO-482) is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) class.[1] While initially investigated as an antidepressant in the mid-20th century, it was never commercially marketed.[1] This has resulted in a scarcity of publicly available, detailed quantitative data on its specific pharmacological profile. However, by examining the established mechanisms and therapeutic applications of its drug class, this technical guide aims to elucidate the potential of this compound as a therapeutic agent for disorders beyond depression. This paper will explore its core mechanism of action, delve into historical clinical evidence for its use in schizophrenia, and present a rationale for its application in specific anxiety disorders. Detailed experimental protocols for assessing its inhibitory activity and visualizations of relevant signaling pathways are provided to facilitate future research into this compound.

Core Mechanism of Action: Non-Selective, Irreversible MAO Inhibition

This compound's primary pharmacological action is the irreversible inhibition of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1] These enzymes are crucial for the degradation of monoamine neurotransmitters.

-

MAO-A primarily metabolizes serotonin (B10506) and norepinephrine.

-

MAO-B has a broader substrate profile, including dopamine (B1211576).

By irreversibly inhibiting both isoforms, this compound leads to a sustained increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. This broad enhancement of monoaminergic neurotransmission is the foundation of its therapeutic potential. The hydrazine moiety in this compound's structure is key to its irreversible action, forming a stable covalent bond with the enzyme.[2][3]

Signaling Pathway of MAO Inhibition

The diagram below illustrates the fundamental mechanism of action of a non-selective MAO inhibitor like this compound.

Caption: Mechanism of this compound as a non-selective MAO inhibitor.

Potential Therapeutic Target: Schizophrenia

While seemingly counterintuitive, given the dopamine-enhancing effects of MAOIs, there is historical evidence suggesting a potential role for this compound in the treatment of schizophrenia. A 1960 study by Kothari, Saunders, Kline, and Griffen published in The American Journal of Psychiatry compared this compound (MO-482) with perphenazine, proketazine, and nialamide (B1662786) in chronic schizophrenic patients.[1]

Potential Therapeutic Targets: Anxiety Disorders

The efficacy of non-selective, irreversible MAOIs in treating certain anxiety disorders is well-established, suggesting that this compound could be a viable therapeutic agent in this domain.[4][5]

Panic Disorder

Panic disorder is characterized by recurrent, unexpected panic attacks. Non-selective MAOIs are recognized as an effective treatment for this condition.[4] The therapeutic effect is thought to be mediated by the significant increase in synaptic serotonin and norepinephrine, which can lead to a downregulation of adrenergic receptors and a stabilization of neuronal circuits involved in fear and anxiety responses.

Social Anxiety Disorder

Social anxiety disorder, or social phobia, is marked by an intense fear of social situations. Non-selective MAOIs have demonstrated robust efficacy in treating this disorder, often considered a second or third-line option for treatment-resistant cases.[4] The increase in dopamine, in addition to serotonin and norepinephrine, may play a particular role in alleviating the motivational and anhedonic aspects of severe social anxiety.

Downstream Signaling in Anxiety

The therapeutic effects of MAO inhibition in anxiety disorders are hypothesized to involve long-term neuroadaptive changes resulting from sustained increases in monoamine levels.

Caption: Hypothesized downstream signaling cascade for anxiolytic effects.

Quantitative Data

As this compound was never commercially marketed and research is decades old, specific quantitative data such as binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for MAO-A and MAO-B are not available in the contemporary scientific literature. The table below summarizes the general characteristics of non-selective, irreversible MAOIs, which are expected to be broadly applicable to this compound.

| Parameter | General Characteristic for Non-Selective, Irreversible MAOIs |

| Target(s) | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) |

| Mechanism | Irreversible, covalent inhibition |

| Effect | Increased synaptic levels of serotonin, norepinephrine, and dopamine |

| Clinical Efficacy | Depression (especially atypical), Panic Disorder, Social Anxiety Disorder |

| Limitations | Dietary restrictions (tyramine-containing foods), potential for drug interactions |

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro inhibitory activity of this compound against human MAO-A and MAO-B. This protocol is based on standard fluorometric methods.

Objective

To determine the IC50 values of this compound for human recombinant MAO-A and MAO-B.

Materials

-

Human recombinant MAO-A and MAO-B enzymes

-

This compound

-

MAO substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

Phosphate (B84403) buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Methods

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Create a series of dilutions of this compound to cover a range of concentrations.

-

Prepare working solutions of MAO enzymes, substrates, Amplex® Red, and HRP in phosphate buffer.

-

-

Assay Procedure:

-

To each well of the 96-well plate, add the following in order:

-

Phosphate buffer

-

This compound at various concentrations (or positive control/vehicle)

-

MAO-A or MAO-B enzyme solution

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the MAO substrate and the Amplex® Red/HRP reaction mixture.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every minute for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro determination of MAO inhibition.

Conclusion and Future Directions

This compound, a non-selective, irreversible monoamine oxidase inhibitor, remains a molecule of potential therapeutic interest despite its lack of commercial development. While its primary investigation focused on depression, the established pharmacology of its class and limited historical clinical data suggest plausible therapeutic applications in schizophrenia and anxiety disorders such as panic disorder and social anxiety disorder.

The primary obstacle to a comprehensive evaluation of this compound is the absence of modern pharmacological data. Future research should prioritize the in vitro characterization of its inhibitory potency and selectivity for MAO-A and MAO-B, following protocols similar to the one outlined in this paper. Should these studies reveal a favorable profile, preclinical studies in animal models of psychosis and anxiety would be warranted to validate these historical and inferred therapeutic targets. The exploration of this compound's potential could offer new insights into the role of broad-spectrum monoamine modulation in treating complex psychiatric disorders.

References

Unraveling the Pharmacokinetic Profile of Metfendrazine in Rodent Models: A Technical Overview

Disclaimer: Publicly available scientific literature lacks specific quantitative pharmacokinetic data for Metfendrazine in rats. This is likely because this compound, an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) class, was investigated as an antidepressant but never commercially marketed. Consequently, extensive preclinical data, including detailed pharmacokinetic studies in specific animal models, were either not conducted or not published.

This technical guide, therefore, provides an in-depth overview of the expected pharmacokinetic properties of this compound in rats. The information presented is inferred from its chemical structure as a hydrazine derivative and an amphetamine analogue, and from the known pharmacokinetic profiles of similar compounds. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding for potential future research.

Expected Pharmacokinetic Profile of this compound in Rats

Based on its chemical nature, this compound is anticipated to exhibit a pharmacokinetic profile characterized by rapid absorption, extensive distribution, and significant metabolism.

Absorption: As an amphetamine analogue, this compound is likely to be a small, lipophilic molecule, suggesting good oral absorption. Amphetamine and its derivatives are generally well-absorbed from the gastrointestinal tract.

Distribution: The compound is expected to have a relatively large volume of distribution, indicating extensive distribution into tissues, including the central nervous system, which is consistent with its intended use as an antidepressant. Low to moderate plasma protein binding is also anticipated.

Metabolism: this compound is expected to undergo extensive hepatic metabolism. As a hydrazine derivative, it is susceptible to N-acetylation, a common metabolic pathway for such compounds. Furthermore, as an amphetamine analogue, it is likely to be metabolized via aromatic hydroxylation and N-dealkylation. The resulting metabolites are expected to be more polar and more readily excreted.

Excretion: The primary route of excretion for this compound and its metabolites is anticipated to be through the kidneys into the urine. A smaller portion may be eliminated in the feces via biliary excretion.

Hypothesized Pharmacokinetic Parameters

The following table summarizes the hypothesized pharmacokinetic parameters of this compound in rats following oral administration. These values are not experimental data for this compound but are representative of similar small-molecule drugs and amphetamine derivatives studied in rats.

| Parameter | Hypothesized Value Range | Description |

| Tmax (h) | 0.5 - 2.0 | Time to reach maximum plasma concentration. |

| Cmax (ng/mL) | Dose-dependent | Maximum plasma concentration. |

| AUC (ng·h/mL) | Dose-dependent | Area under the plasma concentration-time curve, a measure of total drug exposure. |

| t½ (h) | 2.0 - 6.0 | Elimination half-life, the time taken for the plasma concentration to reduce by half. |

| Bioavailability (%) | 40 - 70 | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| CL/F (L/h/kg) | Variable | Apparent total clearance of the drug from plasma after oral administration. |

| Vd/F (L/kg) | > 1 | Apparent volume of distribution after oral administration. |

Standard Experimental Protocol for a Pharmacokinetic Study in Rats

To empirically determine the pharmacokinetic properties of this compound, a study following a standard protocol would be necessary.

Animals: Male Sprague-Dawley rats (250-300 g) would be used. Animals would be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. A period of acclimatization of at least one week is recommended.

Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose). For oral administration, the drug solution would be administered via oral gavage at a specific dose (e.g., 10 mg/kg). For intravenous administration, the drug would be administered via the tail vein (e.g., 2 mg/kg) to determine absolute bioavailability.

Blood Sampling: Blood samples (approximately 0.2 mL) would be collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

Sample Processing and Analysis: Plasma would be separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of this compound would be quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

Visualizing Expected Pathways and Workflows

Expected Metabolic Pathways of this compound

The following diagram illustrates the hypothesized metabolic pathways for this compound, based on the known metabolism of hydrazine and amphetamine derivatives.

Metfendrazine: A Technical Whitepaper on its Inferred Potential for Addiction and Abuse Liability

For distribution to researchers, scientists, and drug development professionals.

Abstract

Metfendrazine (also known as methphendrazine, developmental codes HM-11, MO-482) is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) class, structurally related to amphetamine and methamphetamine.[1] Investigated in the 1960s as an antidepressant, it was never commercially marketed.[1] Consequently, there is a significant lack of direct preclinical or clinical data evaluating its addiction and abuse liability. This technical guide synthesizes available information on its mechanism of action and structural similarities to compounds with known abuse potential to provide a theoretical assessment of its risks. Based on its pharmacological profile, this compound's potential for abuse is considered complex, likely lower than that of its amphetamine analogues but potentially higher than other hydrazine MAOIs, warranting caution and further investigation.

Introduction and Chemical Profile

This compound, or N-Aminomethamphetamine, is a derivative of both hydrazine and amphetamine.[1] This unique chemical structure places it at the intersection of two distinct pharmacological classes: the monoamine oxidase inhibitors and the psychostimulants.

Table 1: Structural and Mechanistic Comparison of this compound and Related Compounds

| Compound | Chemical Class | Primary Mechanism of Action | Known Abuse Potential |

| This compound | Hydrazine, Phenethylamine | Irreversible, Non-selective MAO-A/MAO-B Inhibition | Unknown (Inferred) |

| Phenelzine (B1198762) | Hydrazine, Phenethylamine | Irreversible, Non-selective MAO-A/MAO-B Inhibition | Low, with some case reports of dependence[2] |

| Iproniazid | Hydrazine | Irreversible, Non-selective MAO-A/MAO-B Inhibition | Low |

| Amphetamine | Phenethylamine | Dopamine (B1211576) & Norepinephrine (B1679862) Releaser/Reuptake Inhibitor | High[3][4] |

| Methamphetamine | Phenethylamine | Potent Dopamine & Norepinephrine Releaser/Reuptake Inhibitor | Very High[5] |

Inferred Pharmacodynamics and Mechanism of Action

This compound is an irreversible and non-selective inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1]

Monoamine Oxidase Inhibition

MAO enzymes are responsible for the degradation of key monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (B10506) (5-HT)—in the presynaptic neuron and the synaptic cleft. By irreversibly inhibiting these enzymes, this compound would cause a significant and sustained increase in the synaptic concentrations of these neurotransmitters. This elevation of monoamines is the basis for the antidepressant effects of MAOIs.[6]

The abuse potential of many drugs is linked to their ability to rapidly increase dopamine levels in the brain's reward pathway, particularly the nucleus accumbens. While MAO inhibition does increase dopamine, the effect is generally slower in onset and less pronounced than the direct release and reuptake blockade caused by classic stimulants like amphetamine.

Figure 1. Inferred signaling pathway for this compound via MAO inhibition.

Amphetamine-like Properties

This compound's structural similarity to methamphetamine raises the possibility of additional mechanisms of action, such as direct effects on monoamine transporters (DAT, NET, SERT). Amphetamines act as substrates for these transporters, reversing their function to induce non-vesicular release of monoamines and blocking reuptake.[7] If this compound retains even a fraction of this activity, its abuse potential would be significantly higher than that of other hydrazine MAOIs. However, no direct studies have confirmed or refuted this hypothesis.

Theoretical Abuse Liability Assessment